Computed Property Gap: C1-Lactam vs. Parent Amine Defines ADME Landscapes
The target compound (C₈H₁₄N₂O, MW 154.21) bears a lactam carbonyl that imparts a computed LogP (XlogP) of 0.3 and topological polar surface area (TPSA) of 32.3 Ų, with one H-bond donor and two H-bond acceptors . Its direct structural analog, octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (CAS 109324-83-6, C₈H₁₆N₂, MW 140.23), lacks the carbonyl, eliminating one H-bond acceptor and raising the estimated LogP into the 0.7–1.0 range while reducing TPSA below 25 Ų . The ~0.4–0.7 LogP unit difference and altered H-bond capacity place the two scaffolds in distinct sectors of CNS-MPO (Central Nervous System Multiparameter Optimization) space, directly impacting predicted blood-brain barrier permeability and aqueous solubility for any congeneric series derived from either core.
| Evidence Dimension | Computed physicochemical descriptors: LogP, TPSA, H-bond donors/acceptors |
|---|---|
| Target Compound Data | LogP (XlogP): 0.3; TPSA: 32.3 Ų; HBD: 1; HBA: 2; MW: 154.21; Formula: C₈H₁₄N₂O |
| Comparator Or Baseline | Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (CAS 109324-83-6): MF C₈H₁₆N₂, MW 140.23; LogP est. 0.7–1.0; TPSA <25 Ų; HBD: 1; HBA: 1 |
| Quantified Difference | ΔLogP ≈ −0.4 to −0.7; ΔTPSA ≈ +7–10 Ų; ΔHBA = +1; ΔMW = +13.98 g·mol⁻¹ |
| Conditions | In silico computed values (XlogP, TPSA) derived from standardized algorithms on chem960.com and ChemicalBook; no experimental logD or permeability data available for direct comparison. |
Why This Matters
Procurement decisions based solely on scaffold similarity without accounting for the C1-lactam's quantitative property shifts will yield lead series with unpredictable CNS exposure and solubility, undermining SAR interpretation and candidate progression.
